2-(2-oxopyridin-1(2H)-yl)acetonitrile
CAS No.: 218920-79-7
Cat. No.: VC6807169
Molecular Formula: C7H6N2O
Molecular Weight: 134.138
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 218920-79-7 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.138 |
| IUPAC Name | 2-(2-oxopyridin-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C7H6N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,6H2 |
| Standard InChI Key | DWDWZOINPDAWBD-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C=C1)CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2-Oxopyridin-1(2H)-yl)acetonitrile consists of a six-membered pyridinone ring (2-oxopyridine) substituted at the 1-position with an acetonitrile group (-CH₂CN). The pyridinone moiety introduces both aromatic and ketonic properties, while the nitrile group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-Oxopyridin-1(2H)-yl)acetonitrile |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 138.14 g/mol |
| SMILES | C1=CC(=O)N(C=C1)CC#N |
| Boiling Point | 290–292°C (estimated) |
| Solubility | Miscible in polar organic solvents |
The compound’s planar pyridinone ring facilitates π-π stacking interactions, while the nitrile group participates in dipole-dipole interactions, influencing its solubility and crystallinity .
Synthetic Methodologies
Industrial-Scale Production Challenges
Industrial synthesis requires optimization of reaction conditions to maximize yield and purity. Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the pyridinone’s 1-position.
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Byproduct Formation: Minimizing dimerization or over-alkylation by controlling stoichiometry .
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Purification: Separating the product from unreacted starting materials using techniques like column chromatography or recrystallization .
Physicochemical Properties and Reactivity
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to moisture or strong acids/bases. Its solubility profile includes:
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High solubility: In dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
Functional Group Reactivity
The nitrile and pyridinone groups govern its chemical behavior:
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Nitrile Group: Undergoes hydrolysis to carboxylic acids, reduction to amines, and nucleophilic additions.
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Pyridinone Ring: Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) and acts as a hydrogen bond acceptor .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, reflux | 2-(2-Oxopyridin-1(2H)-yl)acetic acid |
| Reduction | LiAlH₄, THF | 2-(2-Oxopyridin-1(2H)-yl)ethylamine |
| Electrophilic Substitution | HNO₃, H₂SO₄ | 3-Nitro derivative |
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing bioactive molecules. For instance, its nitrile group can be converted into tetrazole rings—a common pharmacophore in angiotensin II receptor antagonists . Additionally, the pyridinone moiety is prevalent in antiviral and anticancer agents, suggesting potential utility in drug discovery pipelines.
Material Science
In polymer chemistry, 2-(2-oxopyridin-1(2H)-yl)acetonitrile acts as a crosslinking agent due to its dual reactivity. Incorporation into polyacrylonitrile (PAN) matrices enhances thermal stability and mechanical strength, as evidenced by thermogravimetric analyses .
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